(R)-(4-Methoxyphenyl)oxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(4-Methoxyphenyl)oxirane can be synthesized from benzenemethanol, α-(bromomethyl)-4-methoxy-, (αR)- . The synthesis involves the use of a base to deprotonate the alcohol, followed by an intramolecular cyclization to form the epoxide ring. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of ®-(4-Methoxyphenyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and chiral auxiliaries may also be employed to improve the enantioselectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-(4-Methoxyphenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of β-substituted alcohols, amines, or thiols.
Scientific Research Applications
®-(4-Methoxyphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(4-Methoxyphenyl)oxirane involves its ability to undergo ring-opening reactions with various nucleophiles. The epoxide ring is highly strained, making it reactive towards nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions in a molecule. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
®-(4-Methoxyphenyl)oxirane can be compared with other similar compounds such as:
(S)-(4-Methoxyphenyl)oxirane: The enantiomer of ®-(4-Methoxyphenyl)oxirane, which has similar chemical properties but different biological activities due to its chirality.
®-(4-Methylphenyl)oxirane: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
®-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of a methoxy group, which affects its electronic properties and reactivity.
The uniqueness of ®-(4-Methoxyphenyl)oxirane lies in its specific functional groups and chiral nature, which make it a valuable compound in asymmetric synthesis and other specialized applications.
Properties
CAS No. |
141433-94-5 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.177 |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChI Key |
ARHIWOBUUAPVTB-SECBINFHSA-N |
SMILES |
COC1=CC=C(C=C1)C2CO2 |
Synonyms |
Oxirane, (4-methoxyphenyl)-, (2S)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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